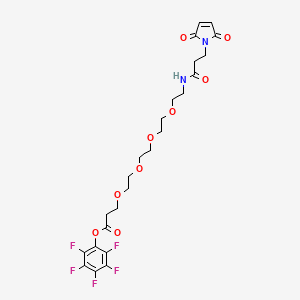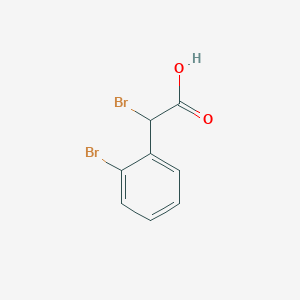
2-Bromo-2-(2-bromophenyl)acetic acid
Übersicht
Beschreibung
2-Bromo-2-(2-bromophenyl)acetic acid is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of phenylacetic acid, where two bromine atoms are substituted at the alpha position and the ortho position of the phenyl ring
Wirkmechanismus
Target of Action
2-Bromo-2-(2-bromophenyl)acetic acid is known to inhibit mammalian collagenase and elastase . These enzymes play crucial roles in the breakdown of collagen in connective tissues and are involved in various physiological and pathological processes.
Mode of Action
The compound interacts with its targets, collagenase and elastase, by binding to their active sites, thereby inhibiting their activity . This results in the prevention of collagen breakdown in the tissues.
Biochemical Pathways
The inhibition of collagenase and elastase affects the collagen metabolism pathway. Under normal conditions, these enzymes break down collagen, a major component of the extracellular matrix in various tissues. By inhibiting these enzymes, this compound helps maintain the structural integrity of these tissues .
Result of Action
The primary molecular effect of this compound is the inhibition of collagenase and elastase activity. This leads to a decrease in collagen breakdown, thereby potentially contributing to the maintenance of tissue structure and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(2-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid derivatives. One common method is the bromination of 2-bromophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products:
- Substitution reactions yield derivatives such as hydroxyl, amino, or alkoxy-substituted phenylacetic acids.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in the removal of bromine atoms, forming phenylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-(2-bromophenyl)acetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
2-Bromophenylacetic acid: A precursor in the synthesis of 2-Bromo-2-(2-bromophenyl)acetic acid, with similar reactivity but fewer bromine atoms.
4-Bromophenylacetic acid: Another brominated derivative with bromine at the para position, exhibiting different reactivity and applications.
2-Bromo-2-phenylacetic acid: Similar structure but lacks the second bromine atom on the phenyl ring, resulting in different chemical properties.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-bromo-2-(2-bromophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQRTBNBJISKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3098906.png)
![3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one](/img/structure/B3098911.png)

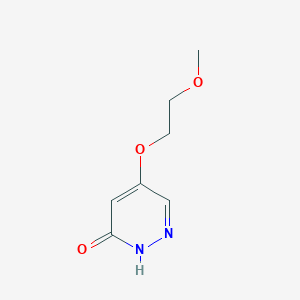
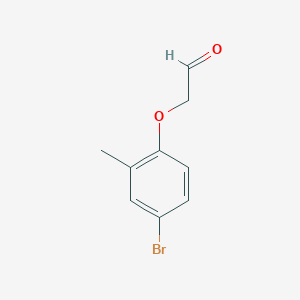


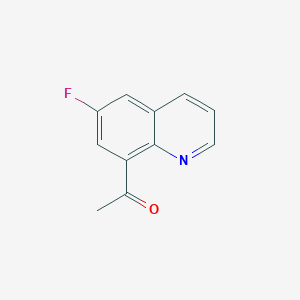
![4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione](/img/structure/B3098982.png)


